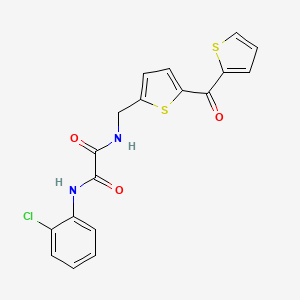

N1-(2-氯苯基)-N2-((5-(噻吩-2-甲酰)噻吩-2-基)甲基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine also contain a thiophene nucleus .

Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis . Another method involves the use of nickel- and palladium-based protocols, such as nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, and palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Chemical Reactions Analysis

Thiophene behaves similarly to benzene in many chemical reactions . For example, it can undergo Friedel–Crafts-type reactions .Physical And Chemical Properties Analysis

Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . Its physical and chemical properties can be modified by substituting different groups on the thiophene ring.科学研究应用

合成方法和化学性质

新型合成方法和重排:Mamedov 等人(2016 年)的一项研究引入了一种从 3-(2-硝基芳基)环氧-2-甲酰胺合成 N1-(2-羧基芳基)-N2-(芳基或 H) 草酰胺的一锅合成方法,展示了一种新的重排序列。此方法为合成蒽氨酸衍生物和草酰胺提供了一条高产、操作简单的途径,这些衍生物和草酰胺有可能应用于合成 N1-(2-氯苯基)-N2-((5-(噻吩-2-羰基)噻吩-2-基)甲基)草酰胺等化合物(Mamedov 等人,2016 年)。

噻吩衍生物的反应性和形成:Jagodziński 等人(1986 年)探讨了噻吩与异硫氰酸酯的反应性,导致形成噻吩-2-羧酸和 2,5-二甲基-噻吩-5-羧酸的 N-取代的碳硫酰胺。这项研究突出了创造多种噻吩衍生物的潜力,这与合成诸如目标化合物之类的复杂分子有关(Jagodziński 等人,1986 年)。

潜在的生物医学应用

抗菌特性:Benneche 等人(2011 年)从 2-酰基-5-甲氧基噻吩合成 5-(氯亚甲基)-和 5-(溴烷亚基)噻吩-2(5H)-酮,测试了它们减少 V. harveyi 生物膜形成的能力。他们的研究结果表明,与目标化合物的核心结构类似的具有噻吩部分的化合物可以用作有效的抗菌剂(Benneche 等人,2011 年)。

抗肿瘤剂:Gomha 等人(2016 年)展示了 1,4-双(1-(5-(芳基偶氮)噻唑-2-基)-5-(噻吩-2-基)-4,5-二氢-1H-吡唑-3-基)苯的合成,证明了对 HepG2 细胞系的抗肿瘤活性。这强调了含噻吩化合物在癌症研究和治疗中的潜力(Gomha 等人,2016 年)。

未来方向

属性

IUPAC Name |

N'-(2-chlorophenyl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O3S2/c19-12-4-1-2-5-13(12)21-18(24)17(23)20-10-11-7-8-15(26-11)16(22)14-6-3-9-25-14/h1-9H,10H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPVEOMWGGQFGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-chlorophenyl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorobenzyl)-3'-(3-fluoro-4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2803857.png)

![3-[(2S)-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol](/img/structure/B2803859.png)

![2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2803861.png)

![methyl 4-(2-(4-chlorophenyl)-4,6-dioxo-5-(3-(trifluoromethyl)phenyl)hexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate](/img/structure/B2803862.png)

![3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2803865.png)

![6-(4-Ethoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(4-butylphenyl)-2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2803871.png)